![molecular formula C41H71NO12 B2557011 (2Z,6R,8S)-6-Hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione CAS No. 2334483-46-2](/img/no-structure.png)

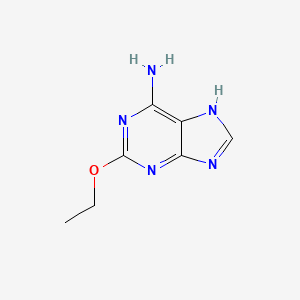

(2Z,6R,8S)-6-Hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Burnettramic acid A is a fungal metabolite originally isolated from A. burnettii that has diverse biological activities. It is active against B. subtilis, S. aureus, C. albicans, and S. cerevisiae (IC50s = 2.3, 5.9, 0.5, and 0.2 µg/ml, respectively). Burnettramic acid A is cytotoxic to NS-1 murine myeloma cells but not neonatal foreskin fibroblasts (IC50s = 13.8 and >100 µg/ml, respectively).

(2Z,6R,8S)-6-Hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione is a natural product found in Aspergillus with data available.

Scientific Research Applications

Solubility Studies

Research on the solubility of complex saccharides and related compounds in ethanol–water solutions offers insights into the physical properties and potential applications of structurally complex molecules. For example, the study by Gong et al. (2012) determined the solubilities of various saccharides, providing foundational data that can be extrapolated to understand the behavior of complex molecules in different solvent systems. These insights are crucial for designing extraction processes, purification strategies, and formulation development in pharmaceutical and biotechnological applications.

Synthetic Studies

The synthesis of structurally complex molecules, such as spiroketals and cycloalkanes, has been the focus of several studies, indicating the interest in exploring the synthetic pathways and potential applications of these compounds in medicinal chemistry. For instance, Favre, Gerber‐Lemaire, & Vogel (2010) explored synthetic routes toward the CD spiroketal of spongistatins, highlighting techniques that could be relevant for synthesizing the target molecule and its analogs for potential therapeutic uses.

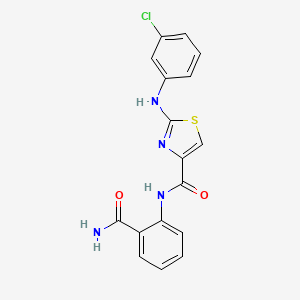

Chemical Constituents with Bioactivity

Studies identifying and isolating bioactive constituents from natural sources, such as the pollen of Typha angustifolia, shed light on the process of discovering new compounds with potential therapeutic properties. Feng Xuqian (2014) reported the isolation of several compounds, demonstrating the complex interplay of structural features necessary for bioactivity. Such research underscores the importance of detailed structural analysis in the development of new pharmaceuticals and nutraceuticals.

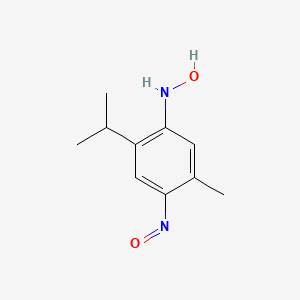

Degradation Studies

Degradation studies, like the one conducted by Del Grosso Erika et al. (2012) on thiocolchicoside, offer valuable information on the stability and behavior of complex molecules under various conditions. Understanding the degradation pathways is crucial for ensuring the stability and efficacy of pharmaceutical compounds.

Computational Studies

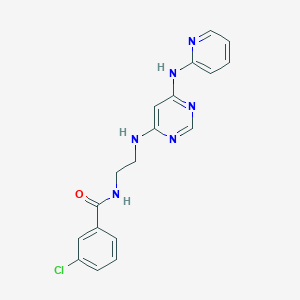

Computational studies, such as the one on the regulation of blood glucose level by Muthusamy & Krishnasamy (2016), provide insights into the potential biological activities of complex molecules. By identifying target proteins and simulating interactions, such studies pave the way for the rational design of new drugs and therapeutic agents.

properties

CAS RN |

2334483-46-2 |

|---|---|

Product Name |

(2Z,6R,8S)-6-Hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione |

Molecular Formula |

C41H71NO12 |

Molecular Weight |

770.014 |

IUPAC Name |

(2Z,6R,8S)-6-hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione |

InChI |

InChI=1S/C41H71NO12/c1-27(23-28(2)35(47)34-36(48)32-24-31(46)25-42(32)40(34)52)17-12-9-7-5-3-4-6-8-10-13-18-29(44)20-16-21-30(45)19-14-11-15-22-53-41-39(51)38(50)37(49)33(26-43)54-41/h10,13,27-33,37-39,41,43-47,49-51H,3-9,11-12,14-26H2,1-2H3/b13-10+,35-34-/t27?,28?,29?,30?,31-,32+,33-,37-,38+,39+,41-/m1/s1 |

InChI Key |

MGYSOSIDALEBDU-KOYWNODBSA-N |

SMILES |

CC(CCCCCCCCCC=CCC(CCCC(CCCCCOC1C(C(C(C(O1)CO)O)O)O)O)O)CC(C)C(=C2C(=O)C3CC(CN3C2=O)O)O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2556934.png)

![1-(4-Chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2556935.png)

![4-(N-methyl-N-phenylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2556939.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2556945.png)

![N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2556947.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2556948.png)